N-(3-bromophenyl)-4-phenylbutanamide
Description
N-(3-Bromophenyl)-4-phenylbutanamide is a brominated aromatic amide characterized by a butanamide backbone substituted with a phenyl group at the C4 position and a 3-bromophenyl moiety at the nitrogen atom. Its molecular formula is C₁₆H₁₆BrNO, with a molecular weight of 318.21 g/mol. The compound’s structure (Fig. 1) features a meta-bromine substitution on the phenyl ring, which confers distinct electronic and steric properties compared to para-substituted analogs.
![Fig. 1: Proposed structure of this compound]
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C16H16BrNO/c17-14-9-5-10-15(12-14)18-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12H,4,8,11H2,(H,18,19) |
InChI Key |
WJAKPJSSBXGKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-(3-bromophenyl)-4-phenylbutanamide can be contextualized by comparing it to four structurally related analogs:
N-(4-Bromophenyl)-4-phenylbutanamide (CAS 300727-34-8)
- Molecular Formula: C₁₆H₁₆BrNO
- Molecular Weight : 318.21 g/mol
- Key Difference : Bromine substitution at the para position of the phenyl ring.
- Electronic effects differ: para-bromine may stabilize resonance structures more effectively, altering reactivity in nucleophilic aromatic substitution reactions .
N-(3-Methoxyphenyl)-4-phenylbutanamide (Compound 3vb)
- Molecular Formula: C₁₇H₁₉NO₂
- Molecular Weight : 281.34 g/mol
- Key Difference : Methoxy (-OCH₃) group at the meta position instead of bromine.
- Impact :
- The electron-donating methoxy group increases electron density on the aromatic ring, contrasting with the electron-withdrawing bromine. This may reduce electrophilic substitution reactivity but improve solubility in polar solvents.
- Synthesized via copper-catalyzed coupling (CuBr₂, trans-N,N’-dimethylcyclohexane-1,2-diamine), yielding 79% efficiency under mild conditions .
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Molecular Formula : C₁₇H₁₇Cl₂N₂O₂
- Molecular Weight : 376.24 g/mol
- Key Differences: Amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring. Dichlorophenoxy substituent on the butanamide chain.
3-Chloro-N-phenylphthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : 265.67 g/mol
- Key Differences : Phthalimide core instead of butanamide; chlorine substituent.
- Impact :
- The rigid phthalimide structure offers thermal stability, making it suitable for polymer synthesis (e.g., polyimides).
- Chlorine at the meta position directs electrophilic attacks to specific sites, differing from bromine’s steric and electronic profile .
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